molecular formula C22H38O5 B1242645 Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(+-)- CAS No. 74159-84-5

Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(+-)-

Cat. No.: B1242645
CAS No.: 74159-84-5
M. Wt: 382.5 g/mol
InChI Key: KZRFFIVMBRBAAB-CFZYSXGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Formation of the dione structure through aldol condensation reactions.

    Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.

    Methylation: Addition of methyl groups using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yield.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of dione to diol using reducing agents such as sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, diols.

    Substitution Products: Halides, ethers.

Scientific Research Applications

Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Signal Transduction: Interference with signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandins: Similar in structure and biological activity.

    Steroids: Share common functional groups and synthetic routes.

    Terpenoids: Exhibit similar chemical reactivity and applications.

Uniqueness

Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities.

Properties

CAS No.

74159-84-5

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one

InChI

InChI=1S/C22H38O5/c1-3-4-13-22(2,27)14-9-12-19-18(20(25)15-21(19)26)11-8-6-5-7-10-17(24)16-23/h9,12,18-19,21,23,26-27H,3-8,10-11,13-16H2,1-2H3/b12-9+/t18-,19-,21-,22?/m1/s1

InChI Key

KZRFFIVMBRBAAB-CFZYSXGVSA-N

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)CO)O)O

SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)CO)O)O

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)CO)O)O

Synonyms

11 alpha, 16 alpha, beta-dihydroxy-1,9-dioxo-1-hydroxymethyl-16-methyl-13-trans-prostene
CL 115,574
CL 115574
CL-115574

Origin of Product

United States

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